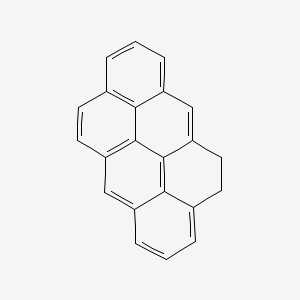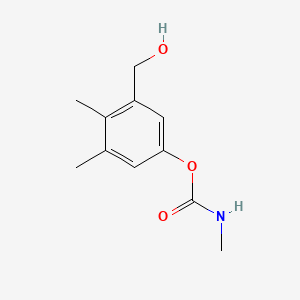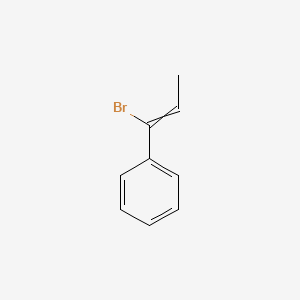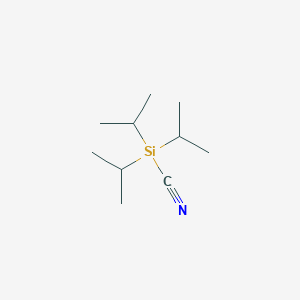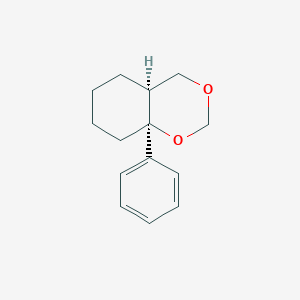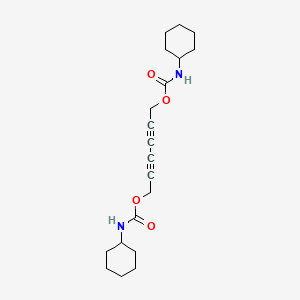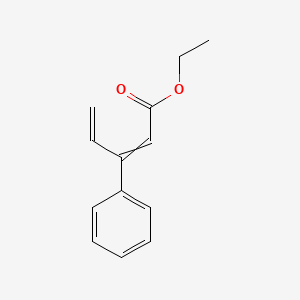
Ethyl 3-phenylpenta-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C13H14O2. It is an ester derived from 3-phenylpenta-2,4-dienoic acid and ethanol. This compound is known for its conjugated diene structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-phenylpenta-2,4-dienoate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction, where benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in ethanol, yielding this compound after purification .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are widely used. These reactions involve the coupling of ethyl (E)- and (Z)-β-bromoacrylates with phenylboronic acid under controlled conditions to produce the desired ester with high stereoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylpenta-2,4-dienoic acid.
Reduction: Formation of 3-phenylpentanol.
Substitution: Formation of various substituted dienes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenylpenta-2,4-dienoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of ethyl 3-phenylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are crucial in organic synthesis. Additionally, its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-phenylpenta-2,4-dienoate: Similar structure but with the phenyl group at a different position.
Ethyl 2-cyano-3-phenylacrylate: Contains a cyano group instead of a diene structure.
Ethyl (2E,4Z)-deca-2,4-dienoate:
Uniqueness
Ethyl 3-phenylpenta-2,4-dienoate is unique due to its specific conjugated diene structure, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Eigenschaften
CAS-Nummer |
34260-86-1 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
ethyl 3-phenylpenta-2,4-dienoate |
InChI |
InChI=1S/C13H14O2/c1-3-11(10-13(14)15-4-2)12-8-6-5-7-9-12/h3,5-10H,1,4H2,2H3 |
InChI-Schlüssel |
YXKDCLZQAKMBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
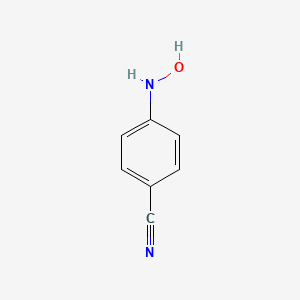
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)


